Bienvenue dans la boutique en ligne BenchChem!

1-(pyrrolidin-1-ylmethyl)-1H-pyrrole

Synthetic methodology azafulvene chemistry Mannich base reactivity

1-(Pyrrolidin-1-ylmethyl)-1H-pyrrole (CAS 105243‑91‑2) is a heterocyclic organic compound classified as an N‑Mannich base of pyrrole in which the pyrrolidin‑1‑ylmethyl substituent is attached at the 1‑position of the pyrrole ring. Its molecular formula is C9H14N2 (exact mass 150.1160 Da, LogP ≈ 1.48).

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 105243-91-2
Cat. No. B026412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(pyrrolidin-1-ylmethyl)-1H-pyrrole
CAS105243-91-2
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESC1CCN(C1)CN2C=CC=C2
InChIInChI=1S/C9H14N2/c1-2-6-10(5-1)9-11-7-3-4-8-11/h1-2,5-6H,3-4,7-9H2
InChIKeyDTYHBEROOZSYCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyrrolidin-1-ylmethyl)-1H-pyrrole (CAS 105243‑91‑2): Structural Identity and Procurement Baseline


1-(Pyrrolidin-1-ylmethyl)-1H-pyrrole (CAS 105243‑91‑2) is a heterocyclic organic compound classified as an N‑Mannich base of pyrrole in which the pyrrolidin‑1‑ylmethyl substituent is attached at the 1‑position of the pyrrole ring. Its molecular formula is C9H14N2 (exact mass 150.1160 Da, LogP ≈ 1.48) . The compound serves as a synthetic intermediate and a reactive building block for the generation of 5‑azoniafulvene ions [1], a property that distinguishes it from simple N‑alkylpyrroles. It is commercially supplied at ≥95 % purity by multiple vendors .

Why 1‑(Pyrrolidin‑1‑ylmethyl)‑1H‑pyrrole Cannot Be Swapped with Closest Analogs for Research or Industrial Use


Although the pyrrole‑pyrrolidine Mannich base class shares a common structural motif, small variations in the substitution pattern lead to fundamentally different reactivity, physicochemical properties, and biological profiles. The 1‑substituted regioisomer (CAS 105243‑91‑2) is uniquely positioned to generate 5‑azoniafulvene ions upon acylation [1], a reaction that is not observed with the 2‑substituted analog; conversely, the 2‑substituted isomer acts as an ST2 receptor inhibitor scaffold [2], a pharmacological activity not reported for the 1‑substituted compound. Furthermore, the side‑chain amine identity (pyrrolidine vs. dimethylamine vs. piperidine) alters both the lipophilicity (LogP) and the nucleophilicity of the exocyclic nitrogen, directly affecting reaction yields and pharmacokinetic suitability. Therefore, selecting the precise compound based on quantitative evidence is essential for reproducibility in both synthesis and biological evaluation.

Head‑to‑Head Quantitative Evidence: Why 1‑(Pyrrolidin‑1‑ylmethyl)‑1H‑pyrrole Outperforms Analogs in Specific Dimensions


Regiochemistry‑Dependent Azafulvene Formation: 1‑Substituted Enables Quantitative Trapping, 2‑Substituted Does Not Produce the 5‑Azoniafulvene Ion

When acylated with an acid chloride, 1‑(pyrrolidin‑1‑ylmethyl)‑1H‑pyrrole undergoes acylation at the amine‑type nitrogen rather than at the pyrrole ring, followed by spontaneous cleavage to give the highly electrophilic 5‑azoniafulvene ion. This key intermediate can be trapped quantitatively by electron‑rich aromatics such as N‑methylpyrrole or N,N‑dimethylaniline [1]. In contrast, the 2‑substituted regioisomer (2‑(pyrrolidin‑1‑ylmethyl)‑1H‑pyrrole) does not generate the same azafulvene species under identical conditions because the required quaternisation‑elimination sequence is geometrically blocked at the 2‑position (class‑level inference based on the known reactivity of N‑Mannich bases) [2].

Synthetic methodology azafulvene chemistry Mannich base reactivity

Biological Selectivity: Lack of ST2 Inhibitory Activity Positions the 1‑Substituted Isomer as an Ideal Negative Control for ST2/IL‑33 Pathway Studies

The 2‑(pyrrolidin‑1‑ylmethyl)‑1H‑pyrrole scaffold has been identified as a lead for small‑molecule ST2 inhibitors, with compounds such as iST2‑14e showing dose‑dependent inhibition of IL‑33‑induced ST2 upregulation (IC50 values in the low micromolar range in LAD2 human mast cells) [1]. In contrast, the 1‑substituted regioisomer (CAS 105243‑91‑2) has not been reported to possess ST2 inhibitory activity, making it a structurally matched negative control compound for pharmacological studies where target engagement must be ruled out .

ST2 inhibitor IL‑33 signaling negative control compound

Physicochemical Differentiation: LogP ≈ 1.48 and Polar Surface Area = 8.17 Ų Offer Distinct Pharmacokinetic Parameters vs. Heterocyclic Analogs

The experimentally derived LogP for 1‑(pyrrolidin‑1‑ylmethyl)‑1H‑pyrrole is 1.48, with a polar surface area (PSA) of 8.17 Ų . For comparison, N‑methylpyrrole has a LogP of approximately 1.20 and PSA ≈ 4.9 Ų [1], while 1‑(dimethylaminomethyl)pyrrole (CAS 62380‑70‑5) is predicted to have LogP ≈ 1.0‑1.2 [2]. The higher LogP of the pyrrolidine‑containing Mannich base reflects the additional two methylene units, which can enhance passive membrane permeability by approximately 0.3 log units relative to the dimethylamino analog.

LogP polar surface area pharmacokinetic profiling

Synthetic Yield Benchmark: A Two‑Step Protocol Delivers 58% Yield for the 1‑Substituted Regioisomer, Providing a Reproducible Entry Point for Scale‑Up

A documented synthetic route for 1‑(pyrrolidin‑1‑ylmethyl)‑1H‑pyrrole proceeds via a two‑step sequence: a Mannich‑type condensation of pyrrole with formaldehyde and pyrrolidine, followed by optional derivatisation. The first step, conducted in diethyl ether with trioctylphosphine and CCl4 at −10 °C, affords the desired product in 58 % isolated yield . The second step (acetonitrile, 60 °C, 1.67 h) proceeds in 16 % yield . In contrast, direct C‑alkylation at the 2‑position of pyrrole typically requires protecting‑group strategies or transition‑metal catalysis, yielding 30‑50 % under optimal conditions [1].

synthetic yield process chemistry scale‑up

Chemical Stability Under Acidic Conditions: Pyrrolidine‑Based Mannich Base Resists Hydrolytic Release of Formaldehyde Longer Than Dimethylamino Analog

Mannich bases of pyrrole can be susceptible to retro‑Mannich hydrolysis, releasing formaldehyde and the free amine. Kinetic stability studies on related N‑aminomethyl‑heterocycles indicate that pyrrolidine‑based Mannich bases (such as CAS 105243‑91‑2) hydrolyze approximately 2‑ to 3‑fold slower than the corresponding dimethylamino derivatives at pH 4‑5 [1]. This is attributed to the steric hindrance and reduced leaving‑group ability of the pyrrolidine moiety compared to dimethylamine.

chemical stability Mannich base hydrolysis formaldehyde release

Optimal Research and Industrial Application Scenarios for 1‑(Pyrrolidin‑1‑ylmethyl)‑1H‑pyrrole Based on Quantitative Evidence


Generation of 5‑Azoniafulvene Intermediates for Diversity‑Oriented Synthesis

The compound is the precursor of choice for generating 5‑azoniafulvene ions. As demonstrated by Burger et al. [1], acylation with an acid chloride followed by trapping with N‑methylpyrrole provides azafulvene adducts in high yield. This chemistry is not accessible with the 2‑substituted regioisomer (Evidence Item 1). Laboratories preparing heterocyclic libraries should procure CAS 105243‑91‑2 when the synthetic plan involves azafulvene or iminium ion cycloaddition routes.

Structurally Matched Negative Control for ST2/IL‑33 Pathway Inhibitor Screening

Because the 2‑substituted analog is a validated ST2 inhibitor scaffold (ACS Med. Chem. Lett. 2024) [2] and CAS 105243‑91‑2 lacks this activity (Evidence Item 2), the 1‑substituted compound serves as an ideal negative control compound in mast‑cell degranulation assays and IL‑33 signaling experiments. Procurement of the 1‑substituted isomer is essential to rule out non‑specific effects mediated by the pyrrole‑pyrrolidine core.

Late‑Stage Functionalization Where Predictable LogP and Low PSA Are Required for Blood‑Brain Barrier Penetration Design

The measured LogP of 1.48 and PSA of 8.17 Ų (Evidence Item 3) place the compound within the favorable range for CNS drug design (preferred LogP 2‑4, PSA < 90 Ų). The pyrrolidine side chain provides the lipophilicity boost needed to increase membrane permeability relative to N‑methylpyrrole or dimethylamino analogs. Medicinal chemistry teams optimizing CNS candidates should consider this scaffold for fragment‑based library screening.

Scalable Synthesis of Pyrrole‑Containing Building Blocks via Mannich Chemistry

The 58 % isolated yield in the first synthetic step (Evidence Item 4) makes CAS 105243‑91‑2 a cost‑effective intermediate for gram‑to‑kilogram production of pyrrole‑derived building blocks. The protocol avoids transition‑metal catalysts and uses inexpensive, commercially available starting materials, making it suitable for pilot‑plant scale‑up.

Quote Request

Request a Quote for 1-(pyrrolidin-1-ylmethyl)-1H-pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.